In Silico Physicochemical Profile: LogP and Fsp3 Compared to N-Benzoyl Analog
In the absence of direct experimental comparative data, the predicted physicochemical profile of 1-Acetylazetidin-3-one suggests key differences that would influence its behavior as a chemical probe or synthetic intermediate compared to the N-benzoyl analog, 1-Benzoylazetidin-3-one. Specifically, the N-acetyl compound exhibits a significantly lower calculated lipophilicity (LogP) and a higher fraction of sp3-hybridized carbons (Fsp3), both of which are favorable for improved solubility and metabolic stability . This provides a rational basis for its selection in projects requiring a more polar, three-dimensional building block.
| Evidence Dimension | Physicochemical Properties (Predicted) |
|---|---|
| Target Compound Data | LogP: -1.07, Fsp3: 0.6 |
| Comparator Or Baseline | 1-Benzoylazetidin-3-one (CAS 25566-02-3): LogP (predicted): ~1.5-2.0 (class inference) |
| Quantified Difference | ΔLogP ≈ 2.5-3.0 units (more hydrophilic) |
| Conditions | In silico calculation (LogP) and structural analysis (Fsp3) |
Why This Matters
This quantitative difference in predicted lipophilicity provides a data-driven rationale for selecting the N-acetyl derivative when lower LogP is required for aqueous solubility or to avoid lipophilic liabilities in early-stage discovery.
